Cas no 2200876-67-9 (5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide)

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic carbohydrazide derivative with potential applications in medicinal chemistry and agrochemical research. Its pyrazole core, functionalized with a cyclopropyl group and a carbohydrazide moiety, offers structural versatility for the synthesis of biologically active compounds. The cyclopropyl substituent enhances metabolic stability, while the carbohydrazide group provides a reactive handle for further derivatization. This compound is particularly valuable as an intermediate in the development of enzyme inhibitors, antimicrobial agents, or pesticidal formulations. Its well-defined molecular structure ensures reproducibility in synthetic pathways, making it a reliable building block for researchers exploring novel pharmacophores or agrochemical leads.
5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide structure
2200876-67-9 structure
Product Name:5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide
CAS No:2200876-67-9
MF:C8H12N4O
MW:180.207080841064
MDL:MFCD31557148
CID:5094798
Update Time:2026-03-02

5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide
    • 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide
    • MDL: MFCD31557148
    • Inchi: 1S/C8H12N4O/c1-12-7(5-2-3-5)4-6(11-12)8(13)10-9/h4-5H,2-3,9H2,1H3,(H,10,13)
    • InChI Key: ZTWVZBVRKFAJRC-UHFFFAOYSA-N
    • SMILES: N1(C)C(C2CC2)=CC(C(NN)=O)=N1

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB561447-500 mg
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide; .
2200876-67-9
500mg
€339.20 2023-06-14
abcr
AB561447-1 g
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide; .
2200876-67-9
1g
€406.00 2023-06-14
abcr
AB561447-5 g
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide; .
2200876-67-9
5g
€1074.00 2023-06-14
abcr
AB561447-500mg
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide; .
2200876-67-9
500mg
€333.00 2025-04-19
abcr
AB561447-1g
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide; .
2200876-67-9
1g
€397.00 2025-04-19
abcr
AB561447-5g
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide; .
2200876-67-9
5g
€1037.00 2025-04-19
A2B Chem LLC
BA35454-500mg
5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide
2200876-67-9 >95%
500mg
$523.00 2024-04-20
A2B Chem LLC
BA35454-1g
5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide
2200876-67-9 >95%
1g
$578.00 2024-04-20
A2B Chem LLC
BA35454-5g
5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide
2200876-67-9 >95%
5g
$1134.00 2024-04-20
A2B Chem LLC
BA35454-10g
5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide
2200876-67-9 >95%
10g
$1550.00 2024-04-20

5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:2200876-67-9)5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide
Order Number:A1143527
Stock Status:in Stock
Quantity:500mg/1g/5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:57
Price ($):197.0/235.0/614.0/899.0
Email:sales@amadischem.com

5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide Related Literature

Additional information on 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide

Introduction to 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide (CAS No. 2200876-67-9)

5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2200876-67-9, belongs to the pyrazole class of molecules, which are well-documented for their broad spectrum of pharmacological properties. The presence of both cyclopropyl and carbohydrazide functional groups in its molecular structure imparts unique chemical and biological characteristics, making it a promising candidate for further investigation in drug discovery and development.

The structural motif of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide consists of a six-membered aromatic ring system containing two nitrogen atoms, with substituents that enhance its reactivity and interaction with biological targets. The cyclopropyl group, a three-carbon cyclic structure, is known to contribute to the compound's lipophilicity and stability, while the carbohydrazide moiety provides a site for hydrogen bonding and coordination with various biomolecules. These features make the compound an attractive scaffold for designing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing new pharmacological entities derived from pyrazole derivatives. Pyrazoles have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Among these derivatives, 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide has emerged as a compound of interest due to its unique structural features and preliminary biological activity profiles. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in pathological processes, making it a potential lead compound for further optimization.

One of the most compelling aspects of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide is its potential application in the development of targeted therapies. The carbohydrazide group can form stable complexes with metal ions, which has implications for designing metallodrugs that can selectively target disease-causing cells. Additionally, the cyclopropyl substituent can enhance the binding affinity of the compound to specific biological targets by improving its spatial complementarity and hydrophobic interactions. These properties make it an attractive candidate for further exploration in medicinal chemistry.

The synthesis of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the pyrazole core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the cyclopropyl and carbohydrazide groups at strategic positions within the molecule. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to improve the efficiency and scalability of these reactions.

Recent advances in computational chemistry have also played a crucial role in understanding the molecular interactions of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide with biological targets. Molecular docking studies have been used to predict binding affinities and identify potential binding sites on target proteins. These computational approaches have helped researchers design more effective derivatives by providing insights into how structural modifications can enhance potency and selectivity. Furthermore, virtual screening techniques have been employed to rapidly identify promising analogs from large chemical libraries, accelerating the drug discovery process.

In vitro and in vivo studies have provided preliminary evidence of the biological activity of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide. Research has shown that this compound exhibits inhibitory effects on certain enzymes implicated in inflammation and cancer progression. For instance, studies have demonstrated its ability to suppress the activity of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis and play a role in pain and inflammation responses. Additionally, preliminary data suggest that this compound may inhibit kinases involved in cell proliferation and survival pathways relevant to cancer therapy.

The potential therapeutic applications of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide are broad-ranging. Given its inhibitory effects on inflammatory mediators and cell signaling pathways, it holds promise for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. Furthermore, its ability to interact with metal ions suggests potential applications in metallodrug development for treating metal ion-related disorders or enhancing therapeutic efficacy through metal-based chelation therapy.

The future direction of research on 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide includes further optimization of its chemical structure to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Additionally, more comprehensive preclinical studies are needed to evaluate its safety profile and therapeutic efficacy in animal models before human clinical trials can be initiated. Collaborative efforts between synthetic chemists, biochemists, pharmacologists, and clinicians will be essential in translating laboratory findings into viable therapeutic agents.

In conclusion,5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide (CAS No. 2200876-67-9) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive scaffold for designing novel drugs targeting various diseases. With ongoing research efforts focused on optimizing its chemical structure and evaluating its biological activity,5-cyclopropyl-l-methyl-lH-pyrozol-e3--carb-o-hydrazyde is poised to make meaningful contributions to drug discovery and development in the coming years.

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Amadis Chemical Company Limited
(CAS:2200876-67-9)5-cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide
A1143527
Purity:99%/99%/99%/99%
Quantity:500mg/1g/5g/10g
Price ($):197.0/235.0/614.0/899.0
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